Cas no 1417636-59-9 (2-(pyridin-4-yl)morpholine dihydrochloride)

2-(Pyridin-4-yl)morpholine dihydrochloride is a versatile chemical compound with applications in pharmaceutical research and organic synthesis. Its structure combines a pyridine ring with a morpholine moiety, making it a valuable intermediate for developing bioactive molecules. The dihydrochloride salt form enhances solubility and stability, facilitating handling in aqueous systems. This compound is particularly useful in medicinal chemistry for designing ligands and modulators targeting central nervous system (CNS) receptors. Its well-defined crystalline properties ensure consistent purity, while its reactivity allows for further functionalization. Researchers value this compound for its reliability in synthesizing complex heterocyclic frameworks, supporting advancements in drug discovery and development.
2-(pyridin-4-yl)morpholine dihydrochloride structure
1417636-59-9 structure
商品名:2-(pyridin-4-yl)morpholine dihydrochloride
CAS番号:1417636-59-9
MF:C9H13ClN2O
メガワット:200.665321111679
CID:5179830
PubChem ID:71692420

2-(pyridin-4-yl)morpholine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(pyridin-4-yl)morpholine dihydrochloride
    • Morpholine,2-(4-pyridinyl)-,dihydrochloride
    • 2-(Pyridin-4-yl)morpholine hydrochloride
    • AKOS016352709
    • 1417636-59-9
    • 2-pyridin-4-ylmorpholine;dihydrochloride
    • WS-01147
    • D85603
    • SY328518
    • 2-(4-Pyridyl)morpholine Dihydrochloride
    • 2-(4-PYRIDINYL)MORPHOLINE DIHYDROCHLORIDE
    • MFCD26593661
    • インチ: 1S/C9H12N2O.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1-4,9,11H,5-7H2;1H
    • InChIKey: YTCSOQLXTOTJHA-UHFFFAOYSA-N
    • ほほえんだ: C1(C2OCCNC2)=CC=NC=C1.Cl

計算された属性

  • せいみつぶんしりょう: 236.0483185g/mol
  • どういたいしつりょう: 236.0483185g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 135
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.2Ų

2-(pyridin-4-yl)morpholine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM412284-100mg
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%+
100mg
$154 2023-02-02
A2B Chem LLC
BA57975-1g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%
1g
$492.00 2024-04-20
A2B Chem LLC
BA57975-5g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%
5g
$1902.00 2024-04-20
Aaron
AR01KZR7-10g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%
10g
$4377.00 2023-12-16
Aaron
AR01KZR7-50mg
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 98%
50mg
$135.00 2025-02-11
A2B Chem LLC
BA57975-250mg
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 98%
250mg
$188.00 2024-04-20
A2B Chem LLC
BA57975-100mg
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 98%
100mg
$132.00 2024-04-20
A2B Chem LLC
BA57975-10g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%
10g
$3367.00 2024-04-20
Aaron
AR01KZR7-1g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 98%
1g
$825.00 2025-02-11
Aaron
AR01KZR7-2.5g
2-pyridin-4-ylmorpholine;dihydrochloride
1417636-59-9 95%
2.5g
$1314.00 2023-12-16

2-(pyridin-4-yl)morpholine dihydrochloride 関連文献

2-(pyridin-4-yl)morpholine dihydrochlorideに関する追加情報

Comprehensive Overview of 2-(pyridin-4-yl)morpholine dihydrochloride (CAS No. 1417636-59-9): Properties, Applications, and Research Insights

2-(pyridin-4-yl)morpholine dihydrochloride (CAS No. 1417636-59-9) is a chemically significant compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a pyridine ring with a morpholine moiety, forming a versatile scaffold for drug discovery. Its dihydrochloride salt form enhances solubility, making it particularly valuable in medicinal chemistry and high-throughput screening applications. Researchers frequently explore derivatives of this compound for their potential in modulating enzyme inhibition and receptor binding, aligning with current trends in targeted therapy development.

In recent years, the demand for heterocyclic compounds like 2-(pyridin-4-yl)morpholine dihydrochloride has surged, driven by their role in designing small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The compound's pyridine-morpholine hybrid structure is often highlighted in structure-activity relationship (SAR) studies, addressing common search queries like "how to improve drug bioavailability" or "scaffolds for kinase inhibitors." Its relevance in AI-driven drug design further amplifies its appeal, as computational models increasingly prioritize fragments with balanced lipophilicity and hydrogen-bonding capacity.

From a synthetic perspective, 1417636-59-9 serves as a key intermediate in multi-step organic syntheses. Laboratories leverage its dual functional groups for N-alkylation or cross-coupling reactions, topics frequently searched in academic and industrial chemistry forums. The compound's stability under physiological conditions also makes it a candidate for pro-drug development, a hotspot in precision medicine discussions. Notably, patents involving 2-(pyridin-4-yl)morpholine derivatives often cite applications in G-protein-coupled receptor (GPCR) modulation, reflecting industry trends toward next-generation therapeutics.

Environmental and safety profiles of CAS 1417636-59-9 align with green chemistry principles, as it avoids heavy metals or persistent toxic residues. This aspect resonates with growing searches for "sustainable synthetic routes" and "eco-friendly pharmaceuticals." Analytical methods such as HPLC-MS and NMR spectroscopy are typically employed to characterize its purity, addressing quality control concerns prevalent in pharmaceutical manufacturing workflows. Furthermore, the compound's compatibility with automated synthesis platforms positions it favorably for combinatorial chemistry libraries, a recurring theme in drug discovery publications.

Emerging studies suggest potential applications of 2-(pyridin-4-yl)morpholine dihydrochloride in epigenetic research, particularly in modulating histone deacetylase (HDAC) activity. Such findings correlate with rising interest in "epigenetic drug targets" across scientific databases. The compound's cationic nature in aqueous solutions also prompts investigations into its membrane permeability, a critical parameter in blood-brain barrier penetration studies—a frequently searched topic in central nervous system (CNS) drug development circles.

In summary, 2-(pyridin-4-yl)morpholine dihydrochloride (CAS No. 1417636-59-9) exemplifies the intersection of chemical innovation and therapeutic potential. Its adaptability across hit-to-lead optimization stages and alignment with computational chemistry trends ensure sustained relevance in both academic and industrial research landscapes. As the scientific community continues to explore multi-target-directed ligands, this compound remains a promising candidate for addressing complex polypharmacology challenges.

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